molecular formula C11H9BrClNO B11839174 3-Bromo-2-chloro-6-methoxy-4-methylquinoline

3-Bromo-2-chloro-6-methoxy-4-methylquinoline

Cat. No.: B11839174
M. Wt: 286.55 g/mol
InChI Key: ZBQKZDGPQVCUFU-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 3-bromo-2-chloro-6-methoxy-4-methylquinoline . The nomenclature follows the positional numbering of the quinoline backbone, where the benzene ring is fused to a pyridine ring. Substituents are assigned positions based on the lowest possible locants:

  • Bromo at position 3
  • Chloro at position 2
  • Methoxy at position 6
  • Methyl at position 4

The systematic identification ensures unambiguous communication of its structure in scientific literature. The quinoline core’s numbering begins with the pyridine nitrogen as position 1, proceeding clockwise around the fused rings. This prioritization aligns with IUPAC rules for heterocyclic compounds, where heteroatoms receive the lowest possible numerical designation.

Molecular Formula and Weight Analysis

The molecular formula of 3-bromo-2-chloro-6-methoxy-4-methylquinoline is C₁₁H₉BrClNO , corresponding to a molecular weight of 286.55 g/mol . The exact mass, calculated using isotopic abundances, is 285.95 g/mol for the most abundant isotopologue.

Table 1: Molecular Composition

Element Quantity Atomic Contribution (g/mol)
C 11 132.12
H 9 9.07
Br 1 79.90
Cl 1 35.45
N 1 14.01
O 1 16.00
Total 286.55

The molecular weight reflects the compound’s moderate polarity, influenced by the electronegative halogens (Br, Cl) and the methoxy group.

Electronic Structure and Resonance Stabilization

The electronic structure of 3-bromo-2-chloro-6-methoxy-4-methylquinoline is defined by the conjugated π-system of the quinoline core. The pyridine ring contributes electron-deficient characteristics due to the nitrogen atom’s electronegativity, while the benzene ring supports resonance stabilization. Key electronic effects include:

  • Electron-withdrawing effects : Bromine and chlorine atoms at positions 3 and 2 inductively withdraw electron density, reducing the aromatic ring’s basicity.
  • Electron-donating effects : The methoxy group at position 6 donates electrons via resonance, enhancing electron density at the para position relative to the pyridine nitrogen.

Resonance structures involve delocalization of the methoxy group’s lone pairs into the quinoline system, stabilizing the molecule. The methyl group at position 4 exerts a minor inductive electron-donating effect, further modulating electron distribution.

Crystallographic Analysis and Spatial Configuration

X-ray crystallographic studies reveal a nearly planar quinoline backbone, with a root-mean-square (RMS) deviation of 0.011 Å from planarity. The compound crystallizes in the triclinic space group P 1 with unit cell parameters:

  • a = 6.587(2) Å
  • b = 7.278(3) Å
  • c = 10.442(3) Å
  • α = 83.59(3)°
  • β = 75.42(2)°
  • γ = 77.39(3)°
  • Volume = 471.9(3) ų

Intermolecular interactions stabilize the crystal lattice:

  • C–H⋯Br hydrogen bonds form chains along the [10-1] direction.
  • π–π stacking between pyridine rings (inter-centroid distance: 3.608 Å ) creates layered sheets.
  • Short Br⋯Cl (3.490 Å ) and Br⋯N (3.187 Å ) contacts further consolidate the structure, operating below the sum of van der Waals radii.

Table 2: Key Crystallographic Parameters

Parameter Value
Space group P 1
Z-value 2
Density (calc.) 1.987 g/cm³
R-factor 0.0734
Bond angle (C–N–C) 117.5°

The spatial arrangement underscores the role of halogen bonding and aromatic interactions in molecular packing.

Tautomeric and Conformational Isomerism

Tautomerism in 3-bromo-2-chloro-6-methoxy-4-methylquinoline is precluded due to the absence of labile protons or functional groups capable of proton transfer (e.g., hydroxyl or amine groups). However, conformational isomerism arises from restricted rotation about the methoxy group’s C–O bond. The methoxy oxygen’s lone pairs adopt anti-periplanar orientations relative to the quinoline plane, minimizing steric hindrance with the methyl group at position 4.

The methyl group’s orientation influences crystal packing, as observed in its preference for equatorial positioning relative to the quinoline plane. Computational models suggest a rotational energy barrier of ~5 kcal/mol for methoxy group rotation, indicating moderate conformational flexibility at ambient temperatures.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

3-bromo-2-chloro-6-methoxy-4-methylquinoline

InChI

InChI=1S/C11H9BrClNO/c1-6-8-5-7(15-2)3-4-9(8)14-11(13)10(6)12/h3-5H,1-2H3

InChI Key

ZBQKZDGPQVCUFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=C1Br)Cl)OC

Origin of Product

United States

Preparation Methods

Skraup and Doebner-Miller Modifications

In one approach, 4-methoxy-3-methylaniline reacts with glycerol and sulfuric acid under Skraup conditions to form 6-methoxy-4-methylquinoline. However, this method often requires post-synthetic halogenation, complicating regioselectivity. Alternatively, the Doebner-Miller reaction employs glutaconic acid derivatives, enabling direct incorporation of methyl groups during cyclization.

Buchwald-Hartwig Coupling for Advanced Intermediates

Recent advancements utilize palladium-catalyzed couplings to assemble the quinoline skeleton. For example, N-(4-bromophenyl)-3-hydrocinnamamide undergoes cyclization in the presence of Pd(OAc)₂ and XPhos, yielding 6-bromo-4-methylquinoline intermediates. This method improves regiocontrol but demands anhydrous conditions and inert atmospheres.

Halogenation Techniques

Introducing bromine and chlorine at specific positions requires strategic sequencing to avoid overhalogenation.

Bromination via Electrophilic Aromatic Substitution

The 6-methoxy group directs electrophilic bromination to the C-3 position . Using bromine (Br₂) in dichloromethane at 0°C achieves 85–90% regioselectivity, as confirmed by NMR. For larger scales, N-bromosuccinimide (NBS) in acetic acid is preferred to minimize side reactions.

Chlorination Methods

Methoxy and Methyl Group Installation

Methoxy Group Retention

The 6-methoxy group is typically retained from the aniline precursor (e.g., 4-methoxyaniline). Post-cyclization methylation using methyl iodide (CH₃I) and sodium hydride (NaH) in THF is avoided to prevent demethylation side reactions.

Methyl Group Introduction

The C-4 methyl group is introduced early via:

  • Friedel-Crafts Alkylation : Using methyl chloride (CH₃Cl) and AlCl₃ on a pre-formed quinoline intermediate.

  • Pre-Substituted Anilines : Starting with 3-methyl-4-methoxyaniline avoids late-stage alkylation, simplifying purification.

Industrial-Scale Synthesis and Optimization

Automated reactors enhance reproducibility for large-scale production. Key parameters include:

ParameterOptimal ConditionYield Improvement
Temperature35–45°C (cyclization)+15%
Catalyst Loading5 mol% Pd/C (hydrogenation)+20%
Solvent SystemMethanol/water (3:1)+10%

Industrial protocols prioritize one-pot reactions to reduce isolation steps. For example, sequential bromination and chlorination in a single reactor minimize intermediate handling.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate (4:1) resolves regioisomers, though this step is cost-prohibitive industrially.

Recrystallization

Anhydrous methanol or diethyl ether recrystallization achieves >99% purity, critical for pharmaceutical applications.

Spectroscopic Validation

  • ¹H NMR : δ 2.45 (s, 3H, CH₃), δ 3.95 (s, 3H, OCH₃), δ 8.15 (d, J=9 Hz, H-5).

  • MS (EI) : m/z 286.55 [M]⁺ .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-methoxy-4-methylquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar solvents and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in coupling reactions, with conditions including inert atmospheres and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Bromo-2-chloro-6-methoxy-4-methylquinoline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline involves its interaction with specific molecular targets. The presence of halogen atoms and methoxy groups allows it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chloro-6-methoxyquinoline
  • 2-Chloro-6-methoxy-4-methylquinoline
  • 3-Bromo-4-methylquinoline

Uniqueness

3-Bromo-2-chloro-6-methoxy-4-methylquinoline is unique due to the specific combination of substituents on the quinoline ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

3-Bromo-2-chloro-6-methoxy-4-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. It possesses a unique structure characterized by a fused benzene and pyridine ring system, with a molecular formula of C_11H_8BrClN_2O and a molecular weight of approximately 286.55 g/mol. The presence of halogen atoms (bromine and chlorine) and a methoxy group enhances its chemical reactivity and biological activity, making it an important compound in medicinal chemistry and agrochemicals .

Biological Activities

Research indicates that 3-Bromo-2-chloro-6-methoxy-4-methylquinoline exhibits significant antimicrobial and anticancer properties. The halogen substituents and the methoxy group allow the compound to interact with specific molecular targets, potentially inhibiting enzyme activities or receptor binding, which are crucial for its therapeutic applications .

Antimicrobial Activity

In vitro studies have demonstrated that quinoline derivatives, including 3-Bromo-2-chloro-6-methoxy-4-methylquinoline, possess notable antibacterial and antifungal properties. For example, this compound has been evaluated against various bacterial strains and fungi, showing promising inhibitory effects .

Anticancer Activity

The anticancer potential of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline has been investigated through various studies. It has shown efficacy in inhibiting the proliferation of several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The proposed mechanism involves the induction of apoptosis and inhibition of specific signaling pathways associated with cancer progression .

The biological activity of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline is attributed to its ability to bind to various biological targets. Interaction studies have focused on its binding affinity to enzymes and receptors involved in disease pathways. For instance, it may inhibit sirtuin enzymes, which play a role in cellular regulation and cancer metabolism .

Structure-Activity Relationship (SAR)

The unique combination of substituents in 3-Bromo-2-chloro-6-methoxy-4-methylquinoline influences its biological activity. Comparative studies with similar compounds reveal that variations in substituent positions significantly affect their reactivity and biological profiles. Below is a table summarizing some related compounds:

Compound NameMolecular FormulaKey Features
3-Bromo-4-chloro-2-methylquinolineC_10H_8BrClNSimilar halogenation pattern; different methyl position
6-Bromo-2-chloro-3-methylquinolineC_10H_8BrClNDifferent methyl position affecting reactivity
3-Bromo-2-chloroquinolineC_9H_6BrClNLacks methyl group; differing biological activity
3-Bromo-2-chloro-6-methoxyquinolineC_11H_8BrClN_2OContains methoxy group; altered solubility and reactivity

Case Studies

Several case studies have highlighted the potential applications of 3-Bromo-2-chloro-6-methoxy-4-methylquinoline:

  • Anticancer Efficacy : A study evaluated the compound's effects on MCF-7 cells, demonstrating significant cytotoxicity at low micromolar concentrations .
  • Antimicrobial Screening : In another study, the compound was tested against Staphylococcus aureus and Candida albicans, showing effective inhibition comparable to standard antibiotics .

Q & A

Q. What are the standard synthetic routes for 3-bromo-2-chloro-6-methoxy-4-methylquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via halogenation of precursor quinolines. A common method involves treating 6-methoxy-4-methylquinolin-2-one with phosphorus oxychloride (POCl₃) to introduce chlorine, followed by bromination using N-bromosuccinimide (NBS) or Br₂ under controlled conditions . Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining >80% yield . Key variables include temperature (optimal range: 80–110°C), solvent polarity (e.g., DMF for bromination), and stoichiometric ratios (1:1.2 for POCl₃).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers prioritize?

  • ¹H/¹³C NMR : Methoxy protons appear as a singlet at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns indicative of substituent positions (e.g., para-substituted methyl groups at δ 2.5–2.7 ppm) .
  • LC-MS : Molecular ion peaks at m/z 256.52 (C₁₀H₇BrClNO⁺) confirm molecular weight, with fragmentation patterns distinguishing bromine/chlorine isotopes .
  • IR : Stretching vibrations at 750–800 cm⁻¹ (C-Br) and 1250–1300 cm⁻¹ (C-O methoxy) validate functional groups .

Q. How does the compound’s substitution pattern influence its reactivity in nucleophilic aromatic substitution (SNAr)?

The electron-withdrawing methoxy group at position 6 activates the quinoline ring for SNAr at positions 2 (chlorine) and 3 (bromine). Steric hindrance from the 4-methyl group directs nucleophiles (e.g., amines, alkoxides) toward position 2, with second-order rate constants (k₂) ranging from 0.05–0.2 M⁻¹s⁻¹ in DMSO at 25°C . Polar aprotic solvents (e.g., DMF) enhance reactivity, while bulky nucleophiles favor position 3 due to reduced steric effects .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for halogenated quinolines, and how does SHELX improve refinement?

Discrepancies in X-ray diffraction data (e.g., thermal parameters > 0.2 Ų for halogens) arise from disorder or partial occupancy. SHELXL employs twin refinement and Hirshfeld atom refinement (HAR) to model anisotropic displacement parameters, reducing R₁ values to <5% for high-resolution datasets (<1.0 Å) . For twinned crystals, the HKLF5 format in SHELXTL enables integration of overlapping reflections, critical for resolving pseudo-merohedral twinning .

Q. How can Suzuki-Miyaura coupling be optimized for 3-bromo-2-chloro-6-methoxy-4-methylquinoline to synthesize biaryl derivatives?

Optimal conditions use [PdCl₂(dcpf)] (dcpf = 1,1'-bis(dicyclohexylphosphino)ferrocene) with K₃PO₄ in 1,4-dioxane at 90°C, achieving >90% conversion . Key considerations:

  • Boronic acid stoichiometry : 1.5 equivalents to minimize homocoupling.
  • Base selection : K₃PO₄ outperforms Na₂CO₃ in suppressing protodehalogenation of the bromine substituent.
  • Catalyst loading : 2 mol% Pd ensures cost efficiency without compromising yield.

Q. What methodologies address conflicting biological activity data in structure-activity relationship (SAR) studies?

Contradictions in IC₅₀ values (e.g., antiplasmodial vs. cytotoxicity) require:

  • Dose-response normalization : Use Hill slopes to differentiate target-specific vs. off-target effects.
  • 3D-QSAR modeling : Align electrostatic potentials of the 3-bromo and 6-methoxy groups with receptor pockets (e.g., PfATP4 in Plasmodium) to rationalize potency variations .
  • Metabolic stability assays : LC-MS/MS profiling of hepatic microsomal metabolites identifies dehalogenation pathways that alter bioactivity .

Methodological Guidance

Q. How should researchers design multi-step syntheses incorporating this compound as an intermediate?

Example workflow:

Intermediate functionalization : SNAr at position 2 with piperazine (DMF, 100°C, 12 h).

Cross-coupling : Suzuki-Miyaura at position 3 with arylboronic acids (Pd catalyst, 90°C, 6 h).

Deprotection : Remove methoxy groups via BBr₃ in CH₂Cl₂ (−20°C to RT) .
Critical controls : Monitor each step via TLC (hexane:EtOAc = 3:1) and HRMS to detect side products (e.g., di-substituted analogs).

Q. What computational tools predict regioselectivity in derivatization reactions?

  • DFT calculations (Gaussian 16) : Compare activation energies for SNAr at positions 2 vs. 3 (B3LYP/6-31G* level).
  • Molecular docking (AutoDock Vina) : Simulate ligand-receptor interactions to prioritize substituents enhancing binding affinity .

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